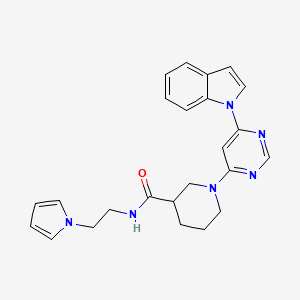
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-3-carboxamide represents a significant advancement in the field of medicinal chemistry, particularly in the development of targeted therapies for various cancers and other diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound features a complex arrangement that includes an indole moiety, a pyrimidine ring, and a piperidine backbone. Its molecular formula is C19H23N5, which contributes to its unique biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : The compound has shown promising results as an inhibitor of various kinases, particularly those involved in cancer cell proliferation and survival. It targets pathways associated with cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
- Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases, specifically caspase-3 and caspase-9, leading to increased cell death in tumor models .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase, thereby inhibiting the proliferation of cancer cells . This effect is critical for its potential use in combination therapies with other chemotherapeutic agents.
Anticancer Activity
A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 5.0 | Apoptosis induction |
| MCF7 (breast cancer) | 7.5 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | CDK inhibition |
These results indicate a strong potential for this compound as an anticancer agent, particularly in hepatocellular carcinoma and breast cancer .
Synergistic Effects
In combination studies with paclitaxel, the compound exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines . This suggests that it could be effectively used in combination therapies to overcome drug resistance.
Clinical Relevance
A recent study explored the efficacy of this compound in xenograft models of human tumors. The administration of 10 mg/kg resulted in a significant reduction in tumor volume (approximately 60% inhibition) compared to control groups . These findings underscore its potential application in clinical settings.
Eigenschaften
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-pyrrol-1-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-24(25-10-15-28-11-3-4-12-28)20-7-5-13-29(17-20)22-16-23(27-18-26-22)30-14-9-19-6-1-2-8-21(19)30/h1-4,6,8-9,11-12,14,16,18,20H,5,7,10,13,15,17H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYUZFOPDSKABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCCN5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














